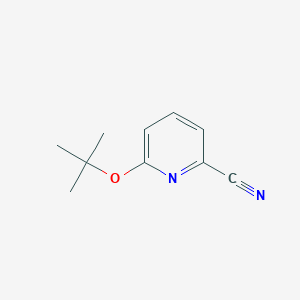
6-(tert-Butoxy)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(tert-Butoxy)picolinonitrile is an organic compound with the molecular formula C12H16N2O2 It is a derivative of picolinonitrile, where a tert-butoxy group is attached to the sixth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxy)picolinonitrile typically involves the introduction of the tert-butoxy group to the picolinonitrile core. One common method is the reaction of picolinonitrile with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(tert-Butoxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tert-butyl alcohol or tert-butyl ketone derivatives.
Reduction: Formation of 6-(tert-butylamino)picoline.
Substitution: Formation of various substituted picolinonitrile derivatives depending on the nucleophile used.
科学研究应用
6-(tert-Butoxy)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 6-(tert-Butoxy)picolinonitrile involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The tert-butoxy group can enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets. Additionally, the nitrile group can participate in hydrogen bonding and other interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
- 6-(2-(tert-Butoxy)ethoxy)picolinonitrile
- 6-(tert-Butoxy)-4-(trifluoromethyl)picolinonitrile
Comparison
Compared to similar compounds, 6-(tert-Butoxy)picolinonitrile is unique due to the specific positioning of the tert-butoxy group, which can influence its reactivity and interaction with other molecules. The presence of the tert-butoxy group at the sixth position of the pyridine ring can enhance the compound’s stability and solubility in organic solvents. Additionally, the electronic effects of the tert-butoxy group can modulate the compound’s chemical reactivity, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQPVKQJEAPVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














